![molecular formula C17H19ClN4O3 B12162703 N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through alkylation reactions using 3-chlorobenzyl halides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and nucleophiles under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Antibacterial Activity : Preliminary studies indicate that this compound has notable antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzyme systems, which is critical for bacterial survival and replication .
- Antifungal Activity : Similar to its antibacterial effects, N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide has shown potential antifungal activity, making it a candidate for treating fungal infections .
- Anticancer Activity : The compound has demonstrated cytotoxic effects in various cancer cell lines. For instance, studies have reported that it can induce apoptosis in breast cancer cells (MCF-7) with an IC50 value indicating significant potency .
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may inhibit monoamine oxidase enzymes, which play a role in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control to yield high purity products. Variations in synthesis can lead to derivatives with enhanced biological activities .
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Nucleophilic substitution | Chlorobenzene, morpholine |
2 | Acylation | Acetic anhydride |
3 | Cyclization | Pyridazine derivatives |
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Activity
Objective : Evaluate efficacy against common bacterial strains.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
Case Study 2: Anticancer Activity
Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours.
Case Study 3: Neuroprotective Effects
Objective : Investigate the impact on monoamine oxidase activity.
Findings : The compound showed significant inhibition of monoamine oxidase enzymes, suggesting potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: can be compared with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial, anticonvulsant, and enzyme inhibitory properties, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing the pyridazinone ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3(2H)-pyridazinone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, certain synthesized compounds have shown activity against Escherichia coli ATCC 35218 .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
Compound | Microbial Target | Activity Level |
---|---|---|
Compound 1 | E. coli ATCC 35218 | Effective |
Compound 2 | Staphylococcus aureus | Moderate |
Compound 3 | Pseudomonas aeruginosa | Weak |
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated through various animal models. In a study utilizing the maximal electroshock (MES) test, it was found that derivatives with specific substituents at the anilide moiety exhibited significant anticonvulsant activity. The compound demonstrated protective effects in both the MES and pentylenetetrazole-induced seizure models, indicating its potential as an anticonvulsant agent .
Case Study: Anticonvulsant Screening
In a pharmacological screening involving various derivatives, N-(3-chlorobenzyl)-2-morpholino-acetamide showed notable protection at doses of 100 mg/kg and 300 mg/kg in different time intervals post-administration. The results suggest a promising profile for this class of compounds in managing seizure disorders .
Enzyme Inhibitory Activity
This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). Compounds with similar structural motifs have demonstrated substantial inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 Value (µM) | Inhibition Type |
---|---|---|---|
Compound A | Acetylcholinesterase | 0.5 | Competitive |
Compound B | Butyrylcholinesterase | 0.8 | Non-competitive |
N-(3-chlorobenzyl)... | Acetylcholinesterase | TBD | TBD |
Properties
Molecular Formula |
C17H19ClN4O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H19ClN4O3/c18-14-3-1-2-13(10-14)11-19-16(23)12-22-17(24)5-4-15(20-22)21-6-8-25-9-7-21/h1-5,10H,6-9,11-12H2,(H,19,23) |
InChI Key |
ZZTFRHGVKOPAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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